Zamifenacin fumarate

Catalog No.
S1800823
CAS No.
127308-98-9
M.F
C31H33NO7
M. Wt
531.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zamifenacin fumarate

CAS Number

127308-98-9

Product Name

Zamifenacin fumarate

IUPAC Name

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid

Molecular Formula

C31H33NO7

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1

InChI Key

PMHKTAIGYOVZEZ-ZHWJIHCSSA-N

SMILES

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Synonyms

(R)-3-(benzhydryloxy)-1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)piperidine fumarate

Canonical SMILES

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

Binding Assays and Receptor Characterization

Zamifenacin fumarate exhibits high affinity for the M3 muscarinic receptor compared to other subtypes (M1, M2, M4, and M5) []. This selectivity allows researchers to study the specific role of M3 receptors in tissues and cells expressing these receptors. Radioligand binding assays employing Zamifenacin fumarate can determine the density and distribution of M3 receptors, aiding in understanding their involvement in various signaling pathways [, ].

Gastrointestinal Motility Studies

Preclinical studies using Zamifenacin fumarate demonstrate its ability to inhibit gastrointestinal motility in animal models [, ]. This effect is attributed to its blockade of M3 receptors located in the smooth muscle of the gut, leading to relaxation and decreased contractility. Researchers can utilize Zamifenacin fumarate to investigate the role of M3 receptors in regulating gut motility and explore potential treatments for gastrointestinal disorders like constipation or irritable bowel syndrome.

Zamifenacin fumarate, also known as UK-76654 fumarate, is a compound primarily recognized for its role as a selective antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype. This compound has garnered interest in the pharmaceutical industry for its potential applications in treating conditions related to overactive bladder and other disorders influenced by cholinergic signaling. The molecular formula of zamifenacin fumarate is C${19}$H${22}$N${2}$O${4}$, and it features a fumarate salt form that enhances its solubility and bioavailability in therapeutic applications .

Zamifenacin fumarate acts as a competitive antagonist at the M3 muscarinic receptor. It binds to the receptor's binding site, preventing the natural neurotransmitter acetylcholine from activating the receptor []. This blocking action allows researchers to study the specific functions mediated by M3 receptors in various tissues.

For example, M3 receptors are present in the gastrointestinal tract and play a role in smooth muscle contraction. By inhibiting M3 receptors with zamifenacin fumarate, researchers can investigate its effect on gut motility [].

  • Anticholinergic effects: Blocking muscarinic receptors can cause dry mouth, constipation, and urinary retention.
  • Cardiovascular effects: In high doses, some muscarinic receptor antagonists can cause changes in heart rate and rhythm.
Typical of muscarinic antagonists. Its synthesis often involves the formation of an amine bond between a substituted aromatic ring and a carboxylic acid derivative. The fumarate moiety acts as a counterion, stabilizing the compound through ionic interactions. The specific reaction mechanisms can include:

  • N-alkylation reactions: where an alkyl group is introduced to the nitrogen atom of the amine.
  • Esterification: leading to the formation of the fumarate salt.

These reactions are crucial for achieving the desired pharmacological properties and stability of zamifenacin fumarate .

Zamifenacin fumarate exhibits significant biological activity as an antagonist at muscarinic acetylcholine receptors. Its selectivity for the M3 receptor subtype makes it particularly effective in modulating bladder function. In vitro studies have demonstrated that zamifenacin can inhibit acetylcholine-induced contractions in bladder tissues, suggesting its utility in managing symptoms of overactive bladder . Additionally, it has been shown to have minimal central nervous system penetration, reducing potential side effects associated with other anticholinergic agents .

The synthesis of zamifenacin fumarate typically involves several key steps:

  • Formation of the core structure: This may include cyclization reactions to create the necessary bicyclic or tricyclic frameworks.
  • Functionalization: Introducing various functional groups through electrophilic substitution or nucleophilic addition.
  • Salt formation: Combining the base form with fumaric acid to produce zamifenacin fumarate.

The synthesis processes are optimized for yield and purity, employing techniques such as chromatography for purification .

Zamifenacin fumarate is primarily applied in:

  • Urology: As a treatment for overactive bladder syndrome, helping to alleviate symptoms such as urgency and frequency of urination.
  • Research: Investigating muscarinic receptor functions and developing new therapeutic agents targeting cholinergic pathways.

Its selective action on the M3 receptor subtype distinguishes it from other anticholinergics, potentially leading to fewer side effects related to cognitive function .

Studies on zamifenacin fumarate have focused on its interactions with various receptors and enzymes involved in cholinergic signaling. Significant findings include:

  • Minimal interaction with central nervous system receptors: This property contributes to its favorable side effect profile compared to non-selective anticholinergics.
  • Potential drug-drug interactions: Investigations into how zamifenacin might interact with other medications metabolized by similar pathways are ongoing, particularly concerning cytochrome P450 enzymes .

Several compounds share structural or functional similarities with zamifenacin fumarate. Here is a comparison highlighting their unique features:

Compound NameStructure TypePrimary UseSelectivity
DarifenacinMuscarinic antagonistOveractive bladderM3 selective
TolterodineMuscarinic antagonistOveractive bladderNon-selective
SolifenacinMuscarinic antagonistOveractive bladderM3 selective
OxybutyninMuscarinic antagonistOveractive bladderNon-selective

Zamifenacin fumarate's unique selectivity for the M3 receptor subtype allows it to provide therapeutic benefits while minimizing side effects typically associated with broader-spectrum anticholinergics .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

531.22570239 g/mol

Monoisotopic Mass

531.22570239 g/mol

Heavy Atom Count

39

UNII

YCS9BM2UNR

Dates

Modify: 2023-08-15

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